

JAB-3068: A Technical Overview of a Novel Allosteric SHP2 Inhibitor

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Compound of Interest

Compound Name: JAB-3068

Cat. No.: B15578387

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Abstract

JAB-3068 is a potent and orally bioavailable small molecule that acts as an allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2). As a key downstream signaling node for multiple receptor tyrosine kinases (RTKs), SHP2 is a critical regulator of the RAS-MAPK (mitogen-activated protein kinase) pathway, which is frequently hyperactivated in various human cancers. **JAB-3068** was developed to target the oncogenic signaling driven by SHP2. This document provides a comprehensive technical overview of the chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental methodologies for **JAB-3068**. While showing promise in early-stage development, it is important to note that the clinical development of **JAB-3068** has been discontinued in favor of a next-generation SHP2 inhibitor, JAB-3312.^[1]

Chemical Structure and Physicochemical Properties

JAB-3068 is a complex heterocyclic molecule. Its structure and key identifiers are presented below.

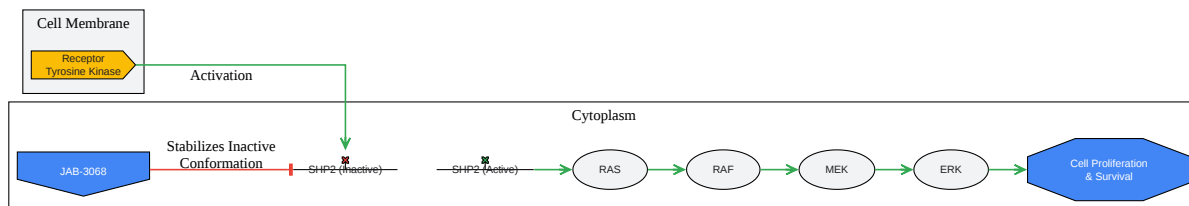
Table 1: Chemical and Physicochemical Properties of **JAB-3068**

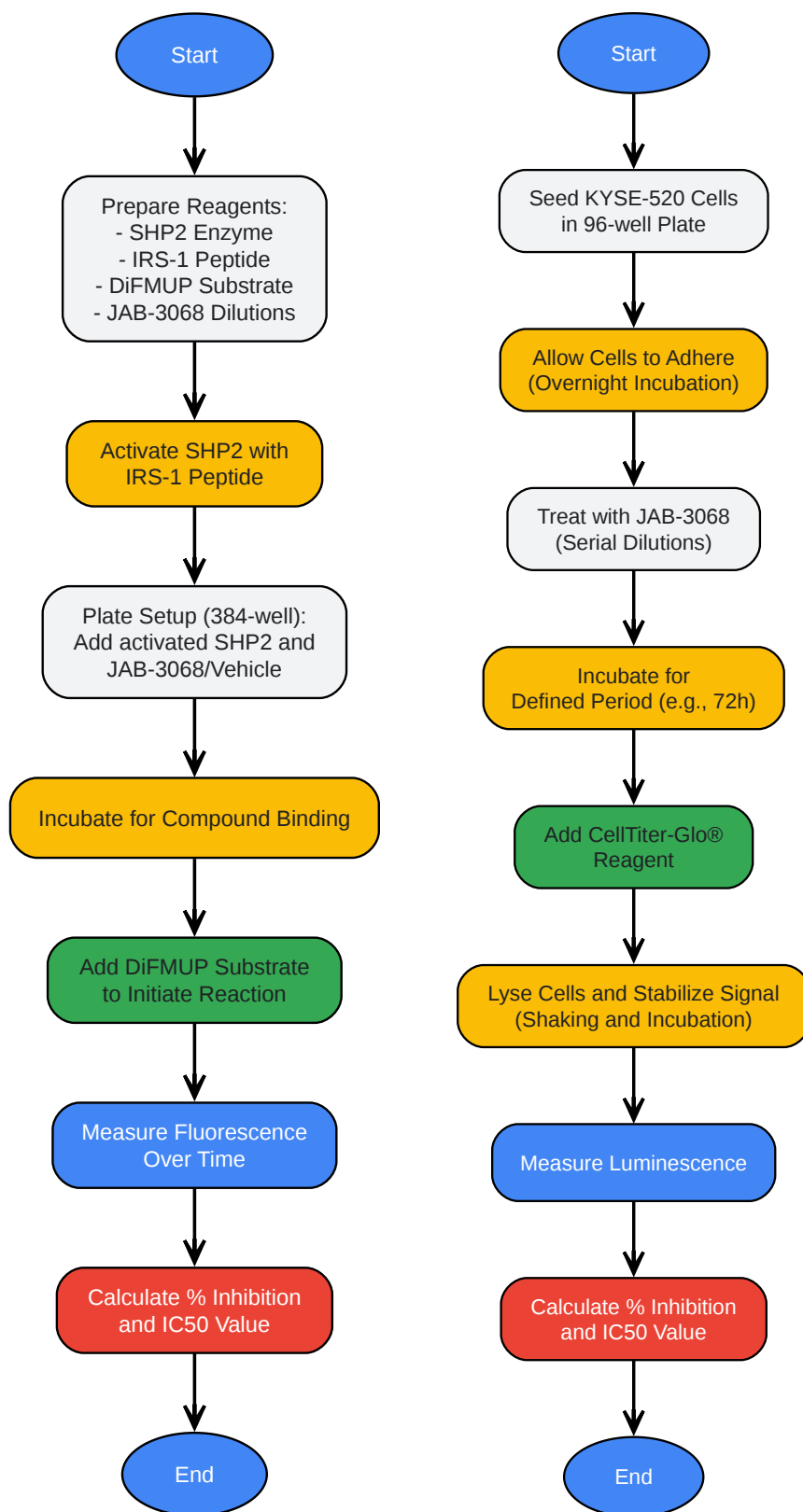
Property	Value	Reference
IUPAC Name	1-[4-[[3-amino-5-[(4S)-4-amino-2-oxa-8-azaspiro[4.5]decan-8-yl]pyrazin-2-yl]sulfanyl]-3,3-difluoroindol-1-yl]ethan-1-one	
Molecular Formula	C ₂₂ H ₂₆ F ₂ N ₆ O ₂ S	
Molecular Weight	476.5 g/mol	
Canonical SMILES	<chem>CC(=O)N1CC(C2=C1C=CC=C2SC3=NC=C(N=C3N)N4CCC5(CC4)COC[C@H]5N)(F)F</chem>	
CAS Number	2169223-48-5	
Synonyms	JAB 3068, SHP2-IN-6	

Mechanism of Action: Allosteric Inhibition of SHP2

JAB-3068 functions as an allosteric inhibitor of SHP2.[2] In its inactive state, SHP2 exists in an auto-inhibited conformation where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[3][4] Upon activation by upstream signals, such as binding of receptor tyrosine kinases (RTKs) to the SH2 domains, a conformational change occurs, exposing the catalytic site and enabling SHP2 to dephosphorylate its substrates, leading to the activation of the downstream RAS-MAPK pathway.[3][5]

JAB-3068 binds to a unique allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains.[6] This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[3][6] By locking SHP2 in its inactive state, **JAB-3068** effectively inhibits the RAS-MAPK signaling cascade, which is crucial for the proliferation and survival of many cancer cells.[3]





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